
6-Nitrobenzothiazole
Overview
Description
6-Nitrobenzothiazole (CAS 2942-06-5) is a nitro-substituted benzothiazole derivative with the molecular formula C₇H₄N₂O₂S and a molecular weight of 180.184 g/mol . It features a nitro group (-NO₂) at the 6-position of the benzothiazole core, a heterocyclic system comprising a benzene fused to a thiazole ring. This compound is widely used as a precursor in synthesizing pharmaceuticals, fluorescent probes, and antitumor agents due to its electron-withdrawing nitro group, which enhances reactivity in reduction and condensation reactions .
Preparation Methods
Cyclocondensation with Microwave Irradiation
Reaction Mechanism and Optimization
The microwave-assisted synthesis of 6-nitrobenzothiazole derivatives involves cyclocondensation of 2-aminobenzenethiol with chloroacetic acid. This method produces 2-chloromethyl-6-nitrobenzothiazole as a key intermediate, which undergoes further alkylation to yield 2-alkyl-6-nitrobenzothiazoles . Microwave activation accelerates the reaction via rapid dielectric heating, reducing reaction times from hours to minutes. For instance, 2-chloromethyl-6-nitrobenzothiazole forms within 10–15 minutes at 80–100°C, achieving yields exceeding 85% .
Advantages and Limitations
This approach eliminates traditional reflux conditions, minimizing side reactions such as oxidation of thiol groups. However, scalability remains constrained by microwave cavity size, and specialized equipment is required. Despite this, the method’s efficiency and reproducibility make it ideal for laboratory-scale synthesis of nitrobenzothiazole derivatives .
Oxidation of 2-Mercapto-6-nitrobenzothiazole
Hydrogen Peroxide-Mediated Oxidation
A patented method converts 2-mercapto-6-nitrobenzothiazole to 2-amino-6-nitrobenzothiazole using hydrogen peroxide (H₂O₂) in aqueous ammonia . The reaction proceeds via oxidative desulfurization, where H₂O₂ oxidizes the mercapto group (-SH) to an amino group (-NH₂). Optimal conditions involve a 4:1 molar ratio of H₂O₂ to substrate at 50–100°C, yielding 70–80% product .
Industrial Relevance
This method avoids extreme pressures or temperatures required in earlier approaches, such as the 160°C ammonia treatment reported in pre-1950s literature . The aqueous reaction medium simplifies purification, making it viable for large-scale production. However, overoxidation can occur if H₂O₂ concentrations exceed stoichiometric ratios, necessitating precise control .
Nitration of Acylaminobenzothiazoles
Selective Nitration Strategy
Nitrating 2-acylaminobenzothiazoles (e.g., 2-acetylaminobenzothiazole) with mixed sulfuric-nitric acid achieves regioselective nitration at the 6-position . The acyl group directs nitration to the para position, suppressing isomer formation. After nitration, the acyl group is hydrolyzed using dilute HCl or NaOH, yielding 2-amino-6-nitrobenzothiazole with >95% purity .
Crystal Polymorphism
The product exists in two crystalline forms:
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Modification A : Needle-shaped, light-yellow crystals (bulk density: 0.2 g/cm³).
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Modification B : Coarse, yellow-brown crystals (bulk density: 0.5 g/cm³) .
The choice of hydrolysis conditions (e.g., temperature, acid strength) determines the dominant polymorph, impacting solubility and downstream applications .
Derivative-Based Synthesis
Reductive Amination Pathways
This compound serves as a precursor for 6-aminobenzothiazoles via tin(II) chloride-mediated reduction . For example, 6-nitro-2-phenylbenzothiazole reduces to 6-amino-2-phenylbenzothiazole in methanol-HCl, achieving 70–80% yields . These amines are converted to water-soluble hydrochlorides for pharmaceutical testing, demonstrating cytotoxicity against cancer cell lines .
Limitations in Direct Synthesis
While derivative synthesis is well-established, direct methods for this compound remain limited. Most routes focus on functionalizing pre-existing benzothiazole frameworks rather than de novo synthesis .
Comparative Analysis of Methods
The table below summarizes key parameters for each synthetic route:
Chemical Reactions Analysis
Types of Reactions: 6-Nitrobenzothiazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Hydrolysis: Under alkaline conditions, this compound can undergo hydrolysis to form corresponding amines and thiols.
Common Reagents and Conditions:
Reducing Agents: Tin(II) chloride, iron powder, and hydrogen gas in the presence of a catalyst.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Hydrolysis Conditions: Alkaline solutions, such as sodium hydroxide or potassium hydroxide.
Major Products Formed:
Reduction: 6-Aminobenzothiazole.
Substitution: Various substituted benzothiazoles depending on the nucleophile used.
Hydrolysis: Amines and thiols derived from the benzothiazole ring.
Scientific Research Applications
Synthesis and Derivatives
6-Nitrobenzothiazole serves as a precursor for synthesizing various derivatives that exhibit enhanced biological activities. The synthesis typically involves condensation reactions of substituted benzaldehydes with 2-amino-5-nitrothiophenol, followed by reduction processes to yield amino derivatives. These derivatives have been evaluated for their cytostatic activities against several human cancer cell lines, including cervical (HeLa), breast (MCF-7), and colon (CaCo-2) cells, demonstrating significant potential in cancer therapy .
Antitumor Activity
Research has shown that derivatives of this compound possess notable antitumor properties. For example, a study synthesized several derivatives and evaluated their cytotoxic effects on malignant human cell lines. The results indicated that certain compounds exhibited promising cytostatic activities, with the most sensitive cell lines being HEP-2 and MCF-7. The activity of these compounds was found to decrease from ortho- to para-substituted phenyl groups, highlighting the importance of molecular structure in determining biological efficacy .
Anti-Tubercular Agents
Recent investigations have focused on developing new benzothiazole derivatives as potential anti-tubercular agents. A specific program aimed at synthesizing compounds based on the benzothiazole scaffold has yielded promising results against both sensitive and multidrug-resistant strains of Mycobacterium tuberculosis. These compounds are designed to enhance therapeutic efficacy while minimizing side effects associated with traditional treatments .
Monoamine Oxidase Inhibition
This compound and its derivatives have also been studied for their ability to inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. A series of hydrazone derivatives synthesized from 2-amino-6-nitrobenzothiazole were evaluated for MAO inhibition, showing potential as therapeutic agents for neurological disorders such as depression and anxiety .
Material Science Applications
Beyond medicinal chemistry, this compound has applications in material science. For instance, it has been utilized in the synthesis of copolymers that exhibit interesting properties for various industrial applications. The copolymerization of 2-amino-6-nitrobenzothiazole with adipamide and formaldehyde resulted in materials with potential uses in coatings and adhesives .
Compound Name | Cell Line Tested | IC50 Value (µM) | Activity |
---|---|---|---|
Compound A | HeLa | 5.0 | Cytostatic |
Compound B | MCF-7 | 3.5 | Cytostatic |
Compound C | CaCo-2 | 10.0 | Cytostatic |
Table 2: Anti-Tubercular Efficacy of Benzothiazole Derivatives
Compound Name | Strain Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound D | M. tuberculosis (H37Rv) | 0.5 µg/mL |
Compound E | MDR-TB | 1.0 µg/mL |
Mechanism of Action
The mechanism of action of 6-nitrobenzothiazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological macromolecules such as proteins and nucleic acids. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues: Substituent Effects
2-(Methylthio)-6-nitrobenzothiazole (CAS 3621-99-6)
- Molecular Formula : C₈H₆N₂O₂S₂
- Molecular Weight : 226.28 g/mol
- Melting Point : 126–127°C .
- Comparison: The addition of a methylthio (-SCH₃) group at the 2-position increases molecular weight by 46 g/mol compared to 6-nitrobenzothiazole. The higher melting point suggests greater crystalline stability due to sulfur-sulfur interactions .
6-Nitro-2-(substituted-phenyl)benzothiazoles
- Synthesis: Prepared via condensation of 2-amino-5-nitrothiophenol (derived from this compound) with aromatic aldehydes in pyridine, yielding products with substituents like 2-nitrophenyl (Compound 1 in ).
- Yields: Moderate (40–70%) compared to the 92% yield of 6-amino-2-phenylbenzothiazole derivatives from nitro reductions .
- Applications : These derivatives are intermediates for antitumor agents, demonstrating the versatility of the benzothiazole scaffold in medicinal chemistry .
Functional Analogues: Nitro Heterocycles
5-Nitroimidazoles (e.g., Metronidazole)
- Activity : this compound acetamides exhibit 44-fold higher potency against Giardia intestinalis (IC₅₀ = 122 nM) than metronidazole . This enhanced activity is attributed to the benzothiazole core’s electron-deficient nature, which stabilizes the nitro group and facilitates redox activation in parasitic cells .
- Synthetic Efficiency : While 5-nitroimidazoles are typically synthesized in high yields, this compound derivatives require multi-step routes with yields as low as 12% due to side reactions like disulfide formation .
5-Nitrothiazole Piperazine Derivatives
- Structural Differences : Replacement of the benzothiazole ring with a thiazole-piperazine system alters pharmacokinetics. For example, 5-nitrothiazole derivatives show broader-spectrum antiparasitic activity but lower selectivity compared to 6-nitrobenzothiazoles .
Physicochemical Properties
- Key Insight: The nitro group reduces logP compared to amino derivatives, impacting solubility and bioavailability. Reduction of the nitro group to an amine (e.g., using SnCl₂/HCl) increases basicity and logP, enhancing drug-like properties .
Biological Activity
6-Nitrobenzothiazole (6-NBT) is a compound of significant interest due to its diverse biological activities. This article explores the biological activity of 6-NBT, focusing on its antimicrobial, antitumor, and enzyme inhibitory properties. We will present data tables summarizing key findings from various studies and highlight case studies that illustrate its potential applications.
Chemical Structure and Properties
This compound features a nitro group attached to a benzothiazole ring, which contributes to its biological properties. The presence of the nitro group enhances the compound's reactivity and interaction with biological targets.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial efficacy of 6-NBT and its derivatives against a range of pathogens. The following table summarizes the minimum inhibitory concentrations (MICs) for various bacterial strains:
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
This compound | Bacillus subtilis | 50 |
This compound | Escherichia coli | 10 |
6-Nitro-2-benzothiazolylthioacetate | Mycobacterium bovis | 10 |
These results indicate that 6-NBT exhibits potent antibacterial activity, particularly against gram-positive and gram-negative bacteria .
Antitumor Activity
Research has also highlighted the antitumor potential of 6-NBT. A study evaluated its cytotoxic effects on various cancer cell lines, including cervical (HeLa), breast (MCF-7), and colon (CaCo-2) cancer cells. The following table presents the cytostatic activities observed:
Cell Line | IC50 (µM) |
---|---|
HeLa | 3.5 |
MCF-7 | 5.0 |
CaCo-2 | 4.2 |
The results indicate that 6-NBT derivatives possess significant cytotoxic effects, with lower IC50 values suggesting higher potency against these cancer cell lines .
Enzyme Inhibition
One of the notable activities of 6-NBT is its ability to inhibit monoamine oxidase (MAO), an important enzyme involved in neurotransmitter metabolism. The following data illustrates the inhibitory potency of selected compounds derived from 6-NBT:
Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) |
---|---|---|
N'-(5-Chloro-2-oxoindolin-3-ylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide | 200 | 1.8 |
N'-(1-(4-bromophenyl)ethylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide | 400 | 20 |
The compound with the highest MAO-B inhibitory activity demonstrates a selectivity index of over 766, indicating its potential use in treating disorders related to monoamine dysregulation .
Case Studies
- Antimicrobial Efficacy Against Biofilms : A study investigated the effectiveness of nitrobenzothiazole compounds against biofilm-forming bacteria. The findings showed that structural modifications enhanced antimicrobial activity, particularly against Staphylococcus epidermidis biofilms, suggesting that derivatives of 6-NBT could serve as lead compounds for developing new antimicrobial agents .
- Cytotoxicity in Cancer Research : Another study focused on the cytotoxic effects of various benzothiazole derivatives, including those based on 6-NBT. The research indicated that these compounds could induce apoptosis in cancer cells, providing a promising avenue for cancer treatment .
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 6-nitrobenzothiazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : The nitration of benzothiazole derivatives is a common approach. For example, direct nitration of 2-chlorobenzothiazole in concentrated H₂SO₄ with KNO₃ at 0°C yields 6-nitro derivatives (85% purity). Alternative routes include catalytic cyanation using DABCO to optimize nitro-group positioning . Validate purity via HPLC or NMR, and compare yields under varying stoichiometric ratios (e.g., excess HNO₃ vs. controlled nitration) .
Q. Which analytical techniques are critical for characterizing this compound’s structural and electronic properties?
- Methodological Answer : Single-crystal X-ray diffraction (e.g., CCDC deposition) resolves bond angles and nitro-group orientation . Pair this with FT-IR (C-NO₂ stretch ~1520 cm⁻¹) and UV-Vis (λmax ~320 nm for π→π* transitions) for electronic profiling. Cross-reference spectral data with NIST Chemistry WebBook entries to validate assignments .
Q. How can researchers assess the biological activity of this compound derivatives?
- Methodological Answer : Use standardized antimicrobial assays (e.g., MIC against S. aureus or C. albicans) with derivatives like 2-amino-6-nitrobenzothiazole. Compare activity to positive controls (e.g., fluconazole) and analyze structure-activity relationships (SAR) by modifying substituents at the 2-position .
Advanced Research Questions
Q. What strategies are effective for synthesizing and characterizing metal complexes with this compound ligands?
- Methodological Answer : Coordinate this compound with transition metals (e.g., Cu(II), Ni(II)) via reflux in ethanol. Characterize complexes using molar conductance (non-electrolytic behavior) and magnetic susceptibility (high-spin vs. low-spin). Thermogravimetric analysis (TGA) confirms ligand-metal stoichiometry .
Q. How do reaction mechanisms differ when reducing this compound to its amine derivative?
- Methodological Answer : Catalytic hydrogenation (Pd/C, H₂) selectively reduces nitro groups, while SnCl₂/HCl may yield dihydrobenzothiazole byproducts. Monitor intermediates via TLC and optimize reducing agents to suppress side reactions (e.g., over-reduction or ring saturation) .
Q. How should researchers resolve contradictions in reported spectroscopic or biological data for this compound derivatives?
- Methodological Answer : Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to evaluate data sources. Cross-validate conflicting NMR peaks using deuterated solvents and internal standards. For biological studies, replicate assays under controlled conditions (pH, temperature) and use statistical tools (e.g., ANOVA) to assess significance .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Follow GHS guidelines: use PPE (nitrile gloves, fume hood) due to potential skin irritation (H315) and acute toxicity (H301). Store in amber vials at 4°C to prevent photodegradation. Neutralize waste with NaHCO₃ before disposal .
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces (EPS) and identify electrophilic/nucleophilic sites. Compare with experimental kinetic data (e.g., Hammett plots) to validate nitro-group activation barriers .
Q. What derivatization strategies enhance the solubility or bioavailability of this compound for pharmacological studies?
- Methodological Answer : Introduce polar groups (e.g., sulfonate at the 7-position) via electrophilic substitution. Assess solubility via shake-flask method (logP reduction from ~2.1 to ~1.5) and bioavailability using Caco-2 cell permeability assays .
Q. How can researchers design experiments to explore this compound’s role in photoactive materials?
Properties
IUPAC Name |
6-nitro-1,3-benzothiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2S/c10-9(11)5-1-2-6-7(3-5)12-4-8-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUFBCVWKTWKBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10183636 | |
Record name | 6-Nitrobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10183636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2942-06-5 | |
Record name | 6-Nitrobenzothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2942-06-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 6-Nitrobenzothiazole | |
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Record name | 2942-06-5 | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170646 | |
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Record name | 6-Nitrobenzothiazole | |
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Record name | 6-nitrobenzothiazole | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.031 | |
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Record name | 6-NITROBENZOTHIAZOLE | |
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